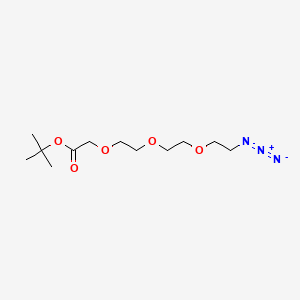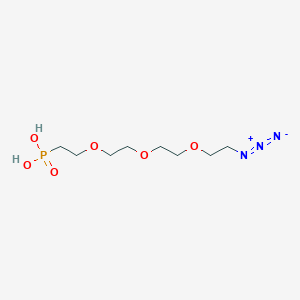
Ban orl 24
Descripción general
Descripción
BAN ORL 24 es un antagonista potente y selectivo del receptor de péptido nociceptina/orfanina FQ (N/OFQ) (NOP), que es un receptor acoplado a proteína G involucrado en la regulación de diversas actividades cerebrales . El compuesto tiene una alta afinidad por los receptores NOP y se utiliza en la investigación científica para estudiar la modulación del dolor y otras funciones neurológicas .
Mecanismo De Acción
BAN ORL 24 ejerce sus efectos inhibiendo selectivamente el receptor NOP. El receptor NOP es un receptor acoplado a proteína G que, cuando es activado por su ligando natural, la nociceptina, modula el dolor y otras funciones neurológicas. This compound se une al receptor NOP con alta afinidad, evitando que la nociceptina active el receptor. Esta inhibición conduce a una reducción en la señalización del dolor y otros efectos relacionados .
Análisis Bioquímico
Biochemical Properties
Ban orl 24 interacts primarily with the nociceptin receptor, inhibiting its activity with high affinity. The compound has a dissociation constant (K_i) of 0.24 nM in radioligand binding assays using Chinese hamster ovary cell membranes expressing the human nociceptin receptor . This compound is selective for the nociceptin receptor over other opioid receptors, such as the mu, delta, and kappa opioid receptors, with significantly higher K_i values for these receptors . This selectivity is crucial for its role in biochemical reactions, as it ensures targeted inhibition of the nociceptin receptor without affecting other opioid receptors.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In Chinese hamster ovary cells expressing the nociceptin receptor, this compound reduces nociceptin-induced GTPγS binding and calcium mobilization . This inhibition of nociceptin receptor activity leads to decreased intracellular signaling and modulation of pain perception. Additionally, this compound has been shown to inhibit electrically induced twitches in isolated mouse and rat vas deferens, as well as isolated guinea pig ileum, indicating its impact on smooth muscle contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nociceptin receptor, where it acts as an antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, nociceptin . This inhibition results in decreased activation of downstream signaling pathways, such as the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels . Consequently, this compound modulates pain perception and other nociceptin receptor-mediated processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a shelf life of up to four years when stored at -20°C . In in vitro studies, this compound maintains its inhibitory effects on nociceptin receptor activity over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, administration of this compound at a dose of 10 mg/kg has been shown to reverse the thermal and mechanical antinociceptive activities induced by a dual agonist of the mu opioid and nociceptin receptors This indicates that this compound can effectively counteract nociceptin receptor-mediated analgesia at specific dosages
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the nociceptin receptor. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions to form metabolites These metabolites may have different pharmacological properties and contribute to the overall effects of this compound
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The distribution of this compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for the nociceptin receptor. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, the nociceptin receptor. Upon binding to the receptor, this compound may be localized to specific cellular compartments, such as the plasma membrane or intracellular vesicles . This localization is crucial for its activity, as it ensures that this compound can effectively inhibit nociceptin receptor signaling. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific subcellular locations, further influencing its function and efficacy.
Métodos De Preparación
La síntesis de BAN ORL 24 implica varios pasos, comenzando con la preparación de la estructura central, que incluye una porción de espirobenzofurano-piperidina. La ruta sintética típicamente involucra los siguientes pasos:
Formación del núcleo de espirobenzofurano-piperidina: Esto se logra a través de una serie de reacciones de ciclización.
Introducción de la porción de pirrolidina: Este paso involucra el acoplamiento del núcleo de espirobenzofurano-piperidina con un derivado de pirrolidina.
Modificaciones finales:
Análisis De Reacciones Químicas
BAN ORL 24 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en la molécula.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en las porciones de bencilo y pirrolidina.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
BAN ORL 24 tiene varias aplicaciones de investigación científica, incluyendo:
Investigación del Dolor: Se utiliza para estudiar la modulación del dolor a través de la vía del receptor NOP.
Estudios Neurológicos: El compuesto ayuda a comprender el papel de los receptores NOP en diversas actividades cerebrales.
Investigación del Cáncer: This compound se está investigando por su posible uso en investigación del cáncer debido a sus efectos en las vías de señalización celular.
Estudios Analgésicos: El compuesto se utiliza para explorar nuevos fármacos analgésicos que se dirigen al receptor NOP.
Comparación Con Compuestos Similares
BAN ORL 24 es único debido a su alta selectividad y potencia como antagonista del receptor NOP. Compuestos similares incluyen:
J-113397: Otro antagonista del receptor NOP con menor selectividad en comparación con this compound.
UFP-101: Un antagonista del receptor NOP basado en péptidos con diferentes propiedades farmacocinéticas.
SB-612111: Un antagonista del receptor NOP no peptídico con diversos grados de selectividad y potencia.
This compound destaca por su alta afinidad y selectividad por el receptor NOP, convirtiéndolo en una herramienta valiosa en la investigación científica.
Propiedades
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVITHVDIQNJY-KHZPMNTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BAN ORL 24?
A1: this compound functions as a nociceptin/orphanin FQ (NOP) receptor antagonist. [, , ] This means it binds to the NOP receptor and blocks the actions of its natural ligand, nociceptin/orphanin FQ.
Q2: The research mentions an "antidepressant-like effect" of this compound. How is this effect linked to its interaction with the NOP receptor?
A2: While the exact mechanisms are still being investigated, studies suggest that the antidepressant-like effect of this compound might be related to the modulation of catecholaminergic systems in the brain. [, ] This suggests that blocking NOP receptors with this compound could influence the activity of neurotransmitters like dopamine and norepinephrine, which are known to play a role in mood regulation.
Q3: One study mentions the impact of this compound on "VMN SF-1/ARC POMC synapses." Can you elaborate on the significance of this finding?
A3: This research highlights the potential role of this compound in influencing energy homeostasis. [] The ventromedial nucleus of the hypothalamus (VMN), specifically neurons expressing steroidogenic factor-1 (SF-1), and proopiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) are key players in regulating appetite and energy balance. The study suggests that this compound might exert its effects by modulating neurotransmission at these synapses, potentially impacting feeding behavior and energy expenditure.
Q4: What are the future directions for research on this compound based on these findings?
A4: Future research could focus on several aspects:
- Further elucidating the link between NOP receptor antagonism and the catecholaminergic system: This includes investigating the specific signaling pathways and brain regions involved in mediating the antidepressant-like effects of this compound. [, ]
- Exploring the therapeutic potential of this compound in metabolic disorders: This involves conducting preclinical and clinical studies to assess its efficacy in managing conditions like obesity and metabolic syndrome. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















